molecular formula C32H29N5O2S B12162874 N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12162874
M. Wt: 547.7 g/mol
InChI Key: LYEBONABASJBKF-UCMJSZAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps, starting with the preparation of the key intermediates. The reaction typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C32H29N5O2S

Molecular Weight

547.7 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C32H29N5O2S/c1-23-8-14-27(15-9-23)31-35-36-32(37(31)28-16-10-24(2)11-17-28)40-22-30(38)34-33-20-25-12-18-29(19-13-25)39-21-26-6-4-3-5-7-26/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20-

InChI Key

LYEBONABASJBKF-UCMJSZAQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C\C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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